Trecovirsen sodium
Description
Trecovirsen Sodium (GEM91), a first-generation antisense oligonucleotide (ASO), is a 25-mer phosphorothioate-modified oligonucleotide targeting the translation initiation site of the HIV-1 gag mRNA . Its design includes a single glucose moiety conjugated at the 5′-end, which enhances nuclease resistance and reduces innate immune activation compared to unmodified phosphorothioate ASOs . Developed for HIV therapy, Trecovirsen demonstrated inhibitory effects on viral replication by blocking gag protein synthesis, a critical component of HIV virion assembly . Pharmacokinetic studies in HIV-positive subjects revealed dose-proportional plasma exposure, with a half-life of 40–60 hours and good tolerability at doses up to 2 mg/kg .
Properties
CAS No. |
170274-79-0 |
|---|---|
Molecular Formula |
C237H310N72O131P24S24 |
Molecular Weight |
7776 g/mol |
IUPAC Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321) |
InChI Key |
MTLZEBXFKNNOHO-UHFFFAOYSA-N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Mechanistic Differences
The table below highlights key structural and mechanistic distinctions between Trecovirsen and other oligonucleotide therapeutics:
Key Observations :
Key Observations :
Delivery and Efficacy Challenges
- Trecovirsen: Required dendrimer-based delivery systems (e.g., PPI-Mal G4) to form stable nanostructures for cellular uptake.
- Fomivirsen : Administered intravitreally, bypassing systemic delivery challenges but restricting its use to ocular CMV.
- Miravirsen : Utilizes subcutaneous delivery with sustained hepatic uptake, achieving potent miR-122 inhibition in HCV patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
